Intoplicine

Vue d'ensemble

Description

Il est actuellement en cours d'essai clinique pour son potentiel en tant qu'inhibiteur double de la topoisomérase I et II, des enzymes essentielles à la réplication de l'ADN et à la division cellulaire . L'intopolicine se lie fortement à l'ADN, provoquant un débobinage de l'ADN et augmentant la longueur de l'ADN linéaire .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de l'intopolicine implique la construction de la structure centrale du 7H-benzo[e]pyrido[4,3-b]indole. Cela est généralement réalisé par une série de réactions de cyclisation à partir de précurseurs appropriés. Les voies synthétiques spécifiques et les conditions réactionnelles sont exclusives et détaillées dans la littérature chimique spécialisée .

Méthodes de production industrielle : La production industrielle d'intopolicine impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions : L'intopolicine subit diverses réactions chimiques, notamment :

Oxydation : L'intopolicine peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule d'intopolicine.

Substitution : L'intopolicine peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels .

4. Applications de la recherche scientifique

L'intopolicine a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les propriétés de liaison à l'ADN et l'inhibition de la topoisomérase.

Biologie : Investigé pour ses effets sur les processus cellulaires, notamment la réplication et la réparation de l'ADN.

Médecine : Exploré comme un agent antitumoral potentiel dans des essais cliniques pour divers cancers.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et outils de diagnostic

5. Mécanisme d'action

L'intopolicine exerce ses effets en inhibant à la fois la topoisomérase I et II. Ces enzymes sont responsables de la libération de la contrainte de torsion dans l'ADN pendant la réplication et la transcription. En inhibant ces enzymes, l'intopolicine induit des cassures de brins d'ADN, conduisant à l'arrêt du cycle cellulaire et à l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses . Les schémas uniques de sites de clivage induits par l'intopolicine sont distincts de ceux d'autres inhibiteurs de la topoisomérase .

Composés similaires :

Camptothécine : Un inhibiteur de la topoisomérase I avec un mécanisme d'action différent.

Doxorubicine : Un inhibiteur de la topoisomérase II utilisé en chimiothérapie.

Étoposide : Un autre inhibiteur de la topoisomérase II avec une structure chimique distincte

Unicité de l'intopolicine : L'inhibition double de l'intopolicine à la fois de la topoisomérase I et II la distingue des autres composés qui ciblent généralement une seule de ces enzymes. Cette double inhibition est considérée comme essentielle pour son activité antitumorale, ce qui en fait un candidat prometteur pour la thérapie du cancer .

Applications De Recherche Scientifique

Intoplicine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying DNA-binding properties and topoisomerase inhibition.

Biology: Investigated for its effects on cellular processes, including DNA replication and repair.

Medicine: Explored as a potential antitumor agent in clinical trials for various cancers.

Industry: Potential applications in the development of new therapeutic agents and diagnostic tools

Mécanisme D'action

Intoplicine exerts its effects by inhibiting both topoisomerase I and II. These enzymes are responsible for relieving torsional strain in DNA during replication and transcription. By inhibiting these enzymes, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The unique cleavage site patterns induced by this compound are distinct from those of other topoisomerase inhibitors .

Comparaison Avec Des Composés Similaires

Camptothecin: A topoisomerase I inhibitor with a different mechanism of action.

Doxorubicin: A topoisomerase II inhibitor used in cancer therapy.

Etoposide: Another topoisomerase II inhibitor with a distinct chemical structure

Uniqueness of Intoplicine: this compound’s dual inhibition of both topoisomerase I and II sets it apart from other compounds that typically target only one of these enzymes. This dual inhibition is believed to be critical for its antitumor activity, making it a promising candidate for cancer therapy .

Activité Biologique

Intoplicine, also known as RP60475, is a compound under investigation for its potential as an antineoplastic agent. It belongs to the 7H-benzo[e]-pyrido-[4,3-b]-indole series and exhibits notable biological activity primarily through the inhibition of DNA topoisomerases I and II. This article explores the biological activity of this compound, including its efficacy against various cancer types, mechanisms of action, and implications for clinical use.

This compound functions as a dual inhibitor of DNA topoisomerases I and II. These enzymes play critical roles in DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts the normal cellular processes that allow cancer cells to proliferate. The compound forms a covalent complex with the topoisomerase-DNA complex, preventing the resealing of DNA breaks and leading to cell death.

In Vitro Studies

This compound has demonstrated significant in vitro activity against a variety of human tumors. A study reported that when tumor specimens were exposed to this compound, the following positive response rates were observed:

| Exposure Time | Concentration | Positive Response Rate (%) |

|---|---|---|

| 1 hour | 2.5 µg/mL | 26 |

| 1 hour | 10.0 µg/mL | 54 |

| Continuous | 0.25 µg/mL | 16 |

| Continuous | 2.5 µg/mL | 71 |

The study indicated that at a concentration of 10.0 µg/mL after one hour, this compound showed activity against specific cancer types as follows:

Cross-Resistance Observations

Interestingly, this compound exhibited incomplete cross-resistance with several standard chemotherapeutic agents such as doxorubicin and cisplatin. This suggests that it may be effective in treating tumors that have developed resistance to these common treatments .

Clinical Implications

Given its promising in vitro efficacy, this compound is being considered for further clinical trials. The goal is to achieve plasma concentrations sufficient for therapeutic effect while minimizing toxicity. If plasma levels can reach around 10 µg/mL in patients, this compound could potentially provide significant clinical benefits against various malignancies .

Case Studies and Clinical Trials

Recent advancements in clinical trial methodologies have facilitated faster activation of trials involving novel compounds like this compound. For instance, the Moores Cancer Center implemented a streamlined process to expedite clinical trial timelines significantly. This initiative has allowed patients quicker access to promising therapies .

Propriétés

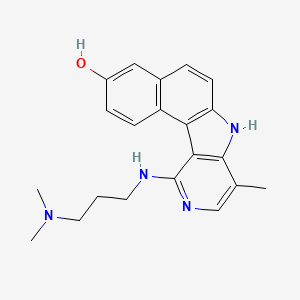

IUPAC Name |

16-[3-(dimethylamino)propylamino]-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROONAIPJKQFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155022 | |

| Record name | Intoplicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125974-72-3 | |

| Record name | Intoplicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125974-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intoplicine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Intoplicine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Intoplicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTOPLICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB2CIN6HMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.